![molecular formula C9H6ClNO2S B566919 Methyl 6-chlorothieno[3,2-b]pyridine-3-carboxylate CAS No. 952182-43-3](/img/structure/B566919.png)

Methyl 6-chlorothieno[3,2-b]pyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

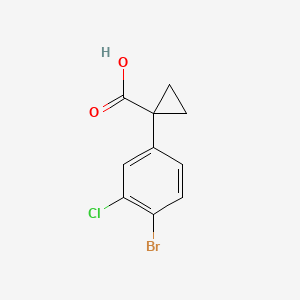

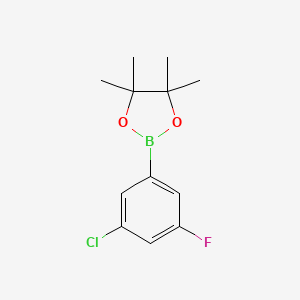

“Methyl 6-chlorothieno[3,2-b]pyridine-3-carboxylate” is a chemical compound with the molecular formula C9H6ClNO2S . It has a molecular weight of 227.67 g/mol . The IUPAC name for this compound is "this compound" .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-Boc-4-aminopyrazole-5-carbaldehydes react with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux to form methyl (ethyl) pyrazolo[4,3-b]pyridine-6-carboxylates . These are then converted to the corresponding tert-butyl carboxylates via intermediate carboxylic acids .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the canonical SMILES string: COC(=O)C1=CSC2=C1N=CC(=C2)Cl . This compound does not have any defined atom stereocenters .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, similar compounds have been used in various chemical reactions. For example, methyl 3-amino-6-bromothieno[3,2-b]pyridine-2-carboxylate has been used in Sonogashira couplings with several (hetero)arylacetylenes .Physical and Chemical Properties Analysis

“this compound” has several computed properties. It has a XLogP3-AA value of 2.4, indicating its lipophilicity . It has a topological polar surface area of 67.4 Ų . The compound has a complexity of 239 .Scientific Research Applications

Antitumoral Activities

Methyl 6-chlorothieno[3,2-b]pyridine-3-carboxylate has been used in the synthesis of novel compounds with significant antitumoral activities. These synthesized compounds have demonstrated effectiveness against human tumor cell lines, including breast adenocarcinoma, melanoma, and non-small cell lung cancer. For instance, a benzothiazole derivative showed promising results with growth inhibitory concentrations in the micromolar range, indicating a potential for therapeutic applications in cancer treatment (Queiroz et al., 2010).

Photophysical Properties in Antitumor Compounds

In another study, the photophysical properties (absorption and fluorescence) of various derivatives of 6-chlorothieno[3,2-b]pyridine were examined. These compounds, evaluated as potential antitumor agents, exhibited reasonable fluorescence quantum yields and solvatochromic behavior. This study not only highlights the potential antitumor activity of these compounds but also their suitability for use in drug delivery applications, particularly when incorporated into nanoliposome formulations (Carvalho et al., 2013).

Synthesis of Heterocyclic Compounds

This compound has been utilized in the synthesis of diverse heterocyclic compounds, such as thieno[3,2-c]pyridin-4-ones. These compounds have been synthesized through various reactions, demonstrating the versatility of this chemical in creating a wide range of molecular structures. This aspect of the compound is important for the development of new materials and pharmaceutical agents (Sahu et al., 2016).

Antibacterial Properties

Research has also been conducted on hydrazone derivatives bearing the 6-chlorothieno[3,2-c]pyridine moiety, showing promising results in antibacterial properties. These derivatives were synthesized from ethyl-4,6-dichloronicotinate and exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacterial strains (Rao et al., 2019).

Mechanism of Action

Target of Action

Methyl 6-chlorothieno[3,2-b]pyridine-3-carboxylate is a complex organic compound that can be used to synthesize other compounds with various biological targets. For instance, it can be used to synthesize fluoro substituted 6-phenylnicotinamide, which shows TRPV1 antagonist potency . It can also be used in the synthesis of retinoid x receptor (RXR) ligands .

Mode of Action

For example, TRPV1 antagonists block the TRPV1 receptor, reducing the perception of pain . RXR ligands bind to the retinoid x receptor, influencing gene expression .

Biochemical Pathways

The biochemical pathways affected by this compound are dependent on the compounds synthesized from it. TRPV1 antagonists affect pain perception pathways , while RXR ligands are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis .

Result of Action

The molecular and cellular effects of this compound are largely unknown. The compounds synthesized from it, such as trpv1 antagonists and rxr ligands, have significant effects at the molecular and cellular level .

Biochemical Analysis

Biochemical Properties

Methyl 6-chlorothieno[3,2-b]pyridine-3-carboxylate can be used to synthesize fluoro substituted 6-phenylnicotinamide, which shows TRPV1 antagonist potency . It can also be used in the synthesis of retinoid x receptor (RXR) ligands, which have many clinical applications .

Cellular Effects

Its derivatives, such as fluoro substituted 6-phenylnicotinamide, have shown to exhibit TRPV1 antagonist potency , suggesting that it may influence cell signaling pathways.

Molecular Mechanism

Its role in the synthesis of RXR ligands suggests that it may interact with retinoid x receptors, potentially influencing gene expression .

Properties

IUPAC Name |

methyl 6-chlorothieno[3,2-b]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2S/c1-13-9(12)6-4-14-7-2-5(10)3-11-8(6)7/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFXWJQBXXPWBRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC2=C1N=CC(=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662718 |

Source

|

| Record name | Methyl 6-chlorothieno[3,2-b]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952182-43-3 |

Source

|

| Record name | Methyl 6-chlorothieno[3,2-b]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B566837.png)

![2,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B566838.png)

![N-[4-(5-Isobutyramido-1H-benzoimidazol-2-yl)phenyl]benzamide](/img/structure/B566841.png)

![(1H-pyrrolo[3,2-b]pyridin-5-yl)methanol](/img/structure/B566846.png)

![Ethyl 7-hydroxy-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B566852.png)

![3-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B566855.png)